molecular formula C17H12N2O3S2 B285695 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B285695
M. Wt: 356.4 g/mol
InChI Key: QNYTUOCUDVGRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, studies have suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, studies have reported that this compound may inhibit the migration and invasion of cancer cells. In animal models of inflammation, this compound has been shown to reduce inflammation and oxidative stress. Furthermore, this compound has been reported to exhibit high electron mobility and stability, making it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole for lab experiments is its diverse biological activities, which make it a promising candidate for use in various fields. Additionally, this compound is relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.

Future Directions

There are several future directions for the study of 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole. One potential direction is the investigation of its potential as an anticancer agent, with a focus on its ability to induce apoptosis and inhibit tumor growth. Another potential direction is the study of its potential as an anti-inflammatory agent, with a focus on its ability to reduce inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Finally, the study of its potential as a material for use in organic electronics is an area of growing interest, which may lead to the development of new technologies and devices.

Synthesis Methods

The synthesis of 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has been reported in several studies. One of the most common methods involves the reaction of 4-methylphenylhydrazine with 3-(bromomethyl)-1,1-dioxido-1λ6-benzo[d]thiazole, followed by the reaction of the resulting product with carbon disulfide and potassium hydroxide. The final product is obtained by the oxidation of the intermediate compound with hydrogen peroxide.

Scientific Research Applications

2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit tumor growth. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models. In materials science, this compound has been studied for its potential applications in organic electronics, due to its high electron mobility and stability.

Properties

Molecular Formula

C17H12N2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C17H12N2O3S2/c1-11-6-8-12(9-7-11)16-18-19-17(22-16)23-14-10-24(20,21)15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

QNYTUOCUDVGRCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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